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An In-depth Technical Guide to the Electronic Configuration of Iron in Ferrous Bromide

Abstract
This technical guide provides a comprehensive analysis of the electronic configuration of the

iron center in ferrous bromide (FeBr₂). Utilizing the framework of Crystal Field Theory (CFT),

this document elucidates the oxidation state of iron, the d-orbital splitting in the crystalline solid,

and the resulting high-spin electronic configuration. The theoretical principles are substantiated

with quantitative data and detailed protocols for experimental verification using UV-Visible

Spectroscopy and Magnetic Susceptibility measurements. This whitepaper is intended for

researchers, scientists, and professionals in chemistry and materials science, offering

foundational knowledge crucial for understanding the magnetic and spectroscopic properties of

this compound.

Theoretical Framework: The Iron(II) Cation
The electronic configuration of an element is fundamental to understanding its chemical

behavior. For a neutral iron atom (Fe), with an atomic number of 26, the configuration is [Ar]

3d⁶ 4s².[1][2] In ionic compounds, iron typically exists in one of two common oxidation states:

+2 (ferrous) or +3 (ferric).

In ferrous bromide (FeBr₂), the bromide anion (Br⁻) carries a charge of -1. To maintain charge

neutrality in the compound, the iron cation must possess a +2 charge.[3] This ferrous ion (Fe²⁺)

is formed by the loss of the two outermost electrons from the neutral atom. According to the
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principles of ionization for transition metals, electrons are first removed from the shell with the

highest principal quantum number, which in this case is the 4s orbital.[2][4][5][6]

Therefore, the ground-state electronic configuration of the gaseous Fe²⁺ ion is [Ar] 3d⁶.[1][4][5]

[6]

Species Atomic Number (Z) Electronic Configuration

Iron Atom (Fe) 26
1s² 2s² 2p⁶ 3s² 3p⁶ 3d⁶ 4s² or

[Ar] 3d⁶ 4s²

Ferrous Ion (Fe²⁺) 26 (24 electrons)
1s² 2s² 2p⁶ 3s² 3p⁶ 3d⁶ or [Ar]

3d⁶

Crystal Field Theory and d-Orbital Splitting in
Ferrous Bromide
While the [Ar] 3d⁶ configuration describes the free ion, the arrangement of these d-electrons is

altered in the presence of surrounding ligands in a crystal lattice. Crystal Field Theory (CFT)

provides a robust model for this phenomenon, treating the ligands as point charges that

interact electrostatically with the d-orbitals of the central metal ion.[7][8]

Coordination Geometry and Ligand Field
Solid-state analysis of ferrous bromide reveals that it adopts a polymeric cadmium iodide

(CdI₂) crystal structure.[9] In this arrangement, each Fe²⁺ ion is coordinated to six bromide

ions, forming an octahedral geometry.[9][10] The six Br⁻ ligands are positioned along the ±x,

±y, and ±z axes, creating an octahedral crystal field.

This field removes the degeneracy of the five d-orbitals, splitting them into two distinct energy

levels:[11][12]

t₂g set: A lower-energy, triply degenerate set comprising the d_xy_, d_xz_, and d_yz_

orbitals, which are oriented between the coordinate axes and thus experience less

electrostatic repulsion from the ligands.[8][12]
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e_g_ set: A higher-energy, doubly degenerate set comprising the d_z²_ and d_x²-y²_ orbitals,

which point directly towards the ligands along the axes and experience greater repulsion.[8]

[12]

The energy separation between these two sets is denoted as the crystal field splitting energy,

Δ_oct_ (or 10Dq).[7][8]

High-Spin Configuration
The specific arrangement of the six d-electrons of Fe²⁺ within the split t₂g and e_g_ orbitals

depends on the relative magnitudes of Δ_oct_ and the electron pairing energy (P). Bromide

(Br⁻) is classified as a weak-field ligand in the spectrochemical series, meaning it induces a

relatively small Δ_oct_.

For FeBr₂, the splitting energy is less than the energy required to pair electrons in the same

orbital (Δ_oct_ < P). Consequently, electrons will occupy the higher-energy e_g_ orbitals before

pairing up in the lower-energy t₂g orbitals, maximizing the number of unpaired electrons. This

arrangement is known as a high-spin configuration.[12][13]

The filling of the d-orbitals for a d⁶ high-spin complex proceeds as follows: the first five

electrons singly occupy each of the five d-orbitals (three in t₂g, two in e_g_) according to

Hund's rule, and the sixth electron pairs up in one of the t₂g orbitals.[11] This results in the final

electronic configuration for iron in ferrous bromide: t₂g⁴ e_g².[13][14]

Caption: d-orbital splitting for a high-spin d⁶ ion (Fe²⁺) in an octahedral field.

Quantitative Data and Magnetic Properties
The t₂g⁴ e_g² configuration possesses four unpaired electrons, which imparts significant

paramagnetic properties to ferrous bromide.[9][11] The theoretical spin-only magnetic

moment (μ_so_) can be calculated using the formula:

μ_so_ = √[n(n+2)]

where n is the number of unpaired electrons. For FeBr₂, with n=4:

μ_so_ = √[4(4+2)] = √24 ≈ 4.90 Bohr Magnetons (μ_B_)
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Experimental measurements confirm this high-spin state. While values vary slightly depending

on the method, they are consistently in the range expected for four unpaired electrons,

accounting for some orbital angular momentum contribution.[15]

Parameter Theoretical Value Experimental Value

Oxidation State of Iron +2 +2

d-electron Count 6 6

Unpaired Electrons (n) 4 4

Spin-Only Magnetic Moment ~4.90 μ_B_ 4.0 - 4.4 μ_B_[10][15]

Experimental Protocols for Verification
The electronic configuration of iron in FeBr₂ can be confirmed through spectroscopic and

magnetic characterization techniques.

Protocol: UV-Visible Spectroscopy
Objective: To measure the d-d electronic transitions and determine the crystal field splitting

energy (Δ_oct_).

Methodology:

Sample Preparation: Prepare a solution of FeBr₂ of known concentration using a non-

coordinating or weakly coordinating solvent (e.g., acetonitrile) to minimize displacement of

the bromide ligands. All handling should be performed in an inert atmosphere (e.g., a

glovebox) as Fe(II) salts are susceptible to oxidation.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer calibrated according to

standard procedures.

Data Acquisition:

Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a reference

(blank).
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Fill a matching cuvette with the FeBr₂ solution.

Scan a wavelength range from approximately 300 nm to 1100 nm to cover the visible and

near-infrared regions where d-d transitions for Fe(II) typically occur.[16][17]

Data Analysis:

The resulting spectrum will show absorbance as a function of wavelength. For high-spin d⁶

complexes, a broad, weak absorption band corresponding to the spin-allowed t₂g → e_g_

transition is expected.

Identify the wavelength of maximum absorbance (λ_max_).

Calculate the energy of this transition, which corresponds to Δ_oct_, using the equation:

Δ_oct_ = hc/λ_max_, where h is Planck's constant, and c is the speed of light.

Protocol: Magnetic Susceptibility Measurement
Objective: To determine the effective magnetic moment (μ_eff_) and thereby confirm the

number of unpaired electrons.

Methodology (Gouy Method):

Sample Preparation: A finely powdered, dry sample of FeBr₂ is packed uniformly into a

cylindrical sample tube (Gouy tube) of a known length and cross-sectional area.

Instrumentation: A Gouy balance, which consists of an analytical balance and a strong

electromagnet, is used.[18]

Data Acquisition:

The sample tube is suspended from the balance and positioned so that its bottom is in the

center of the magnetic field, and its top is outside the field.

The apparent mass of the sample is measured with the magnetic field off (m_off_).

The magnetic field is turned on to a calibrated strength, and the new apparent mass is

measured (m_on_). Paramagnetic samples will be pulled into the field, resulting in an
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increase in apparent mass.[18]

Data Analysis:

The change in mass (Δm = m_on_ - m_off_) is used to calculate the gram magnetic

susceptibility (χ_g_).

This value is converted to the molar magnetic susceptibility (χ_M_) and corrected for the

diamagnetic contributions of the Fe²⁺ and Br⁻ ions.

The effective magnetic moment (μ_eff_) is calculated from the corrected molar

susceptibility using the equation: μ_eff_ = 2.828 * √(χ_M_ * T), where T is the absolute

temperature.

The resulting μ_eff_ is compared to the theoretical spin-only value to determine the

number of unpaired electrons.

Experimental Workflow

Magnetic Characterization

Spectroscopic Characterization

FeBr₂ Sample
(Anhydrous Powder)

Pack Gouy Tube

Prepare Solution
(Inert Atmosphere)

Measure Mass Change
in Magnetic Field

Calculate μ_eff_

Data Correlation
and Analysis

Acquire UV-Vis
Spectrum Calculate Δ_oct_

Confirm: High-Spin d⁶
(t₂g⁴ e_g²)

Click to download full resolution via product page

Caption: Workflow for the experimental characterization of FeBr₂.

Conclusion
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The electronic configuration of iron in ferrous bromide (FeBr₂) is definitively characterized as

a high-spin d⁶ system. The Fe²⁺ cation, possessing six d-electrons, is situated in an octahedral

crystal field generated by six surrounding bromide ligands. As Br⁻ is a weak-field ligand, the

crystal field splitting energy is insufficient to overcome electron pairing energy, leading to the

t₂g⁴ e_g² configuration with four unpaired electrons. This theoretical model is strongly

supported by quantitative magnetic susceptibility data and can be experimentally verified

through spectroscopic analysis. A thorough understanding of this electronic structure is

essential for accurately predicting the magnetic, catalytic, and reactive properties of ferrous
bromide and related iron(II) compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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